1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
1-(2,6-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has focused on synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines. These studies indicate the potential of purine derivatives in oncology, particularly in designing novel anticancer agents with specific molecular targets (Deady et al., 2003).
Metal Complexes for Molecular Recognition
Metal complexes of pyrazolylpurine derivatives have been explored for their ability to form metal-mediated base pairs, suggesting applications in molecular recognition and the design of novel biomolecular structures. This research provides insights into how such compounds can be used to create specific interactions at the molecular level (Sinha et al., 2015).
Multitarget Drugs for Neurodegenerative Diseases
Studies on 8-benzyl-substituted tetrahydropyrazinopurinediones reveal their potential as multitarget drugs for treating neurodegenerative diseases. These compounds exhibit dual-target-directed adenosine receptor antagonism and monoamine oxidase inhibition, highlighting the therapeutic potential of purine derivatives in neurology (Brunschweiger et al., 2014).
Synthetic Methodologies
Significant attention has also been given to developing synthetic methodologies for purine derivatives, including efficient one-pot synthesis approaches. These studies not only expand the chemical toolbox but also facilitate the exploration of purine-based compounds for various biomedical applications (Heravi & Daraie, 2016).
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O2/c1-5-26-16-17(23-19(26)28-12(3)9-11(2)24-28)25(4)20(30)27(18(16)29)10-13-14(21)7-6-8-15(13)22/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSDYKWRZKZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=C(C=CC=C4Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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